Methyl b-D-glucuronide sodium salt
Overview
Description
Methyl b-D-glucuronide sodium salt is a compound that involves the methyl ester of b-D-glucuronic acid in its sodium salt form. Glucuronic acid derivatives are significant in biological systems for their role in conjugation and detoxification processes. This compound's significance lies in its utility for studying various biochemical pathways and potential applications in synthesizing complex biological molecules.
Synthesis Analysis
While specific synthesis details for "Methyl b-D-glucuronide sodium salt" are scarce, the synthesis of related compounds involves strategic functional group transformations. For example, the synthesis of similar glucuronide derivatives employs methods like esterification, glycosylation reactions, and subsequent saponification to introduce the sodium salt aspect (Bélot & Jacquinet, 2000). These processes highlight the complexity and precision required in synthesizing such targeted molecules.
Molecular Structure Analysis
Molecular structure analysis of glucuronide salts often involves X-ray crystallography or NMR spectroscopy to elucidate their detailed structures. For instance, the structure of similar glucuronic acid derivatives has been determined, showcasing how sodium ions coordinate with glucuronic acid moieties, providing insights into the molecular geometry and electron distribution within these compounds (DeLucas et al., 1978).
Scientific Research Applications
1. Drug Metabolism and Identification
Methyl β-D-glucuronide sodium salt is involved in the study of drug metabolism. Thompson et al. (1973) developed a technique for screening drugs for possible glucuronide formation, utilizing mass spectrometry to identify glucuronides in rat bile, including hydroxydiphenylhydantoin and hydroxymephobarbital glucuronides (Thompson, Gerber, Seibert, & Desiderio, 1973).
2. Synthesis of Drug Metabolites
The synthesis of drug metabolites, such as morphine-[N-methyl-14C]-6-β-D-glucuronide, involves the use of methyl β-D-glucuronide derivatives. Ferguson et al. (2002) demonstrated a method for synthesizing protected morphine-6-glucuronide, subsequently converting it to morphine-[N-methyl-14C]-6-β-D-glucuronide (Ferguson, Hollis, Johnston, Lumbard, & Stachulski, 2002).
3. Biological Impact Studies
Methyl β-D-glucuronide sodium salt is used in biological impact studies, like the examination of extracellular sodium replacement effects on hair cell ions in goldfish by Mroz and Lechene (1993). They found that replacing sodium with N-methyl-D-glucamine (NMDG), a related compound, resulted in loss of cell sodium, potassium, and chloride (Mroz & Lechene, 1993).
4. Formulation Optimization in Pharmaceuticals
In pharmaceutical research, compounds like N-methyl-D-glucamine (NMG), similar to methyl β-D-glucuronide sodium salt, are used for formulation optimization. Cheeti et al. (2018) used NMG salt in the formulation of GDC-0810 for breast cancer treatment, highlighting its role in the pharmacokinetics of the drug (Cheeti et al., 2018).
5. Electrophysiological Studies
In electrophysiology, NMG is used as a sodium substitute, affecting nerve conduction velocity. Celen and Tuncer (2019) investigated changes in compound action potential during NMG replacement, highlighting its impact on nerve fibers (Celen & Tuncer, 2019).
Future Directions
Methyl b-D-glucuronide sodium salt is a significant compound in biomedical research, particularly in drug metabolism studies . Its role as a substrate for glucuronidation reactions and its ability to induce the production of β-D-glucuronidase in Escherichia coli make it valuable in studying drug metabolism and detoxification mechanisms . Future research may focus on developing more sensitive and accurate assays for β-glucuronidase activity, which could have significant implications in biomedicine and environmental health .
properties
IUPAC Name |
sodium;(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5-,7+;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQCUKVSFZTPPA-UDGZVUODSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)[O-])O)O)O.[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl b-D-glucuronide sodium salt |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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